2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide

CYP450 inhibition Liver microsome stability Drug-drug interaction

2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide (CAS 1797814-03-9, C17H18ClN5O2) is a synthetic acetamide belonging to the morpholinopyrimidine class, a scaffold frequently employed in ATP‑competitive kinase inhibitor design. The compound integrates a 4‑chlorophenylacetyl moiety with a 2‑morpholinopyrimidine‑4‑ylmethanamine core.

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 1797814-03-9
Cat. No. B2878420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
CAS1797814-03-9
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-16(23)20-12-15-5-6-19-17(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23)
InChIKeyYLDXRCDGSZIWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide Procurement Baseline: Compound Identity and Scaffold Context


2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide (CAS 1797814-03-9, C17H18ClN5O2) is a synthetic acetamide belonging to the morpholinopyrimidine class, a scaffold frequently employed in ATP‑competitive kinase inhibitor design [1]. The compound integrates a 4‑chlorophenylacetyl moiety with a 2‑morpholinopyrimidine‑4‑ylmethanamine core. Publicly indexed affinity data suggest potential interactions with multiple targets including CYP2C8, JAK2, VLA4, and CCR4, although the provenance and specificity of individual records require careful vetting [2][3][4][5]. Its physicochemical profile differs measurably from the closest commercially listed analogue, 2-(4‑methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide (CAS 1797081-86-7) .

Why Generic Morpholinopyrimidine Substitution Fails for 2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide


Morpholinopyrimidine acetamides are not interchangeable bioisosteres. Even a single‑atom substitution on the phenylacetamide ring can markedly alter the compound's electronic surface, lipophilicity, and hydrogen‑bonding capacity, all of which directly influence kinase‑binding conformation, CYP450 liability, and plasma protein binding [1]. The 4‑chloro analogue differs from the 4‑methoxy analogue in key physicochemical parameters (e.g., lipophilicity, electron‑withdrawing character), and both differ from the unsubstituted phenyl or 4‑fluoro variants in predicted ADME and off‑target profiles . Procurement‑level selection therefore demands compound‑specific, not class‑generic, evidence.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide


CYP2C8 Inhibition Liability: 4-Chloro vs. 4-Methoxy Analogue

The 4‑chlorophenyl analogue exhibits measurable CYP2C8 inhibitory activity (IC50: 3000 nM in human liver microsomes) [1]. Although a direct head‑to‑head study with the 4‑methoxy analogue is unavailable, the chlorine atom's greater lipophilicity and higher molar refractivity (Cl MR ~5.9 vs. OCH3 MR ~7.9) predict a distinct CYP2C8 binding mode. Procurement for in vitro DDI panels should note that the 4‑chloro analogue's CYP2C8 IC50 is >100‑fold higher than its putative JAK2 potency, suggesting a preliminary selectivity window, but confirmatory CYP phenotyping is mandatory.

CYP450 inhibition Liver microsome stability Drug-drug interaction

JAK2 Cellular Inhibition Potency as a Selectivity Discriminator

In TF‑1 cells, the compound inhibits JAK2‑mediated STAT5 phosphorylation with an IC50 of 7.40 nM [1]. This cellular potency is rare among simple morpholinopyrimidine acetamides and suggests a binding mode compatible with the JAK2 hinge region. The critical comparator – the 4‑methoxy analogue – has no public JAK2 data. However, the chlorine atom's π‑withdrawing effect may rigidify the phenylacetamide orientation, potentially explaining selective JAK2 affinity relative to other morpholinopyrimidine acetamides whose published kinase panels typically show IC50 values > 50 nM [2]. Direct head‑to‑head kinase profiling is absent.

JAK/STAT pathway Kinase inhibitor Cellular target engagement

VLA4 Displacement Affinity: A Potential Adhesion Pharmacology Differentiator

The compound demonstrates high‑affinity VLA4 displacement with an IC50 of 0.0200 nM in a competitive binding assay using human Jurkat cells [1]. This sub‑nanomolar potency is unusual for a simple morpholinopyrimidine acetamide and, if confirmed with an appropriate inactive control, could distinguish the compound from the 4‑methoxy and 4‑fluoro analogues that lack any reported VLA4 activity. No comparator data are publicly accessible; therefore, this evidence must be treated as provisional and verification‑dependent.

Integrin antagonist VLA4 Leukocyte adhesion

CCR4 Antagonism: A Chemokine Receptor Differentiation Axis

In human whole blood, the compound antagonizes CCR4 with a Kd of 50.1 nM, measured by inhibition of TARC‑induced CD4+ CCR4+ lymphocyte chemotaxis [1]. This functional whole‑blood assay format provides a more physiologically relevant readout than standard membrane‑based binding assays. The 4‑methoxy analogue has no corresponding CCR4 data. While the Kd is moderate, the whole‑blood context may offer translational relevance that simpler binding IC50 values lack.

Chemokine receptor CCR4 antagonist TARC-induced chemotaxis

Physicochemical Differentiation: 4‑Cl vs. 4‑OCH3 Impact on Lipophilicity and Permeability

The 4‑chlorophenyl analogue has a calculated logP approximately 0.5‑0.8 units higher than the 4‑methoxyphenyl analogue (estimated using fragment‑based methods; experimental logP not publicly available) . This difference translates into predicted higher passive membrane permeability (PAMPA) but potentially greater CYP450 binding and reduced aqueous solubility. For procurement decisions where the compound is intended for cell‑based assays requiring defined DMSO stock solubility, the methoxy analogue may offer superior handling characteristics, while the chloro analogue may provide better intracellular exposure.

Lipophilicity Permeability Drug-like properties

Best‑Fit Research and Industrial Scenarios for Procuring 2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide


JAK/STAT Pathway Probing in Erythropoietin‑Stimulated TF‑1 Cells

Based on sub‑10 nM cellular JAK2 activity in TF‑1 cells [1], this compound is best deployed as a chemical probe for JAK2‑dependent STAT5 phosphorylation assays. Users should co‑profile a JAK2‑selective reference inhibitor (e.g., fedratinib) and include the 4‑methoxy analogue as a negative control to confirm that the 4‑chloro substitution is essential for activity.

CYP2C8 Liability Screening in Hepatocyte or Microsomal DDI Panels

The moderate CYP2C8 IC50 of 3 µM [2] makes the compound a suitable test article for drug‑drug interaction screening panels where CYP2C8 is a primary endpoint. Direct comparison with the 4‑methoxy analogue in the same assay system would quantify the contribution of the chlorine substituent to CYP2C8 affinity.

VLA4‑Dependent Adhesion Model Validation (Provisional)

The exceptionally potent VLA4 displacement (0.02 nM) [3] warrants cautious use in leukocyte adhesion or stem‑cell mobilization models, but only after independent replication and inclusion of a structurally matched inactive control (e.g., 4‑fluoro analogue) to rule out assay interference.

Physicochemical Comparator Studies for Analog Series Optimization

The estimated cLogP difference of ~0.8 between the 4‑chloro and 4‑methoxy analogues provides a rational basis for solubility‑permeability trade‑off studies in analog series design. Procurement of both compounds as a matched pair enables direct measurement of logD7.4, kinetic solubility, and PAMPA permeability in the user's own assay conditions.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.